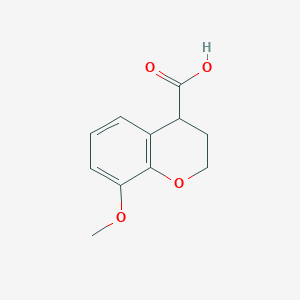

8-Methoxychroman-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-2-3-7-8(11(12)13)5-6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJBKYIRXHBPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 8 Methoxychroman 4 Carboxylic Acid and Its Core Structure

Reactivity of the Chroman Ring System

The chroman ring system, particularly its benzo-fused portion, is susceptible to electrophilic attack, allowing for the introduction of various functional groups onto the aromatic ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.org The regiochemical outcome of the substitution on the 8-methoxychroman (B3249143) ring is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the alicyclic ether oxygen attached at position 1 and the methoxy (B1213986) group at position 8. wikipedia.org

Both the ether oxygen of the chroman ring and the oxygen of the methoxy group are electron-donating groups (EDGs). organicchemistrytutor.comvaia.comlibretexts.org They possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles compared to unsubstituted benzene. Such groups are known as "activating" groups. wikipedia.orgorganicchemistrytutor.com

The increase in electron density is not uniform across the ring; it is concentrated at the positions ortho and para to the electron-donating group. organicchemistrytutor.comyoutube.comlibretexts.org This is because the resonance structures that delocalize the lone pair from the oxygen atom place a negative charge on these specific carbons. organicchemistrytutor.comyoutube.com Consequently, the electrophile will preferentially attack at these electron-rich positions. Therefore, both the chroman ether oxygen and the methoxy group are considered ortho, para-directors. organicchemistrytutor.comlibretexts.org

In the case of 8-methoxychroman-4-carboxylic acid, we must consider the combined directing effects of two powerful activating groups.

The methoxy group (-OCH₃) at C-8 strongly directs electrophilic attack to its ortho position (C-7) and its para position (C-5).

The alicyclic ether oxygen at position 1 directs to its ortho positions (C-2, which is part of the heterocyclic ring, and C-8a, the bridgehead carbon) and its para position (C-6).

The positions on the aromatic ring available for substitution are C-5, C-6, and C-7.

Position C-7 is ortho to the powerful methoxy group at C-8.

Position C-5 is para to the methoxy group at C-8.

Position C-6 is para to the ring ether oxygen at C-1.

The methoxy group is generally considered a stronger activating group than an alkyl ether. The combined activation from both oxygen atoms will strongly favor substitution at the available ortho and para positions. The precise outcome of an electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts reaction) would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a potential role in the ratio of ortho to para products. researchgate.net However, the substitution is strongly predicted to occur at positions 5 and 7, which are activated by the highly influential methoxy group.

Reactions at the Saturated Pyran Ring (C-2, C-3, C-4 Positions)

The chemical behavior of the saturated pyran ring in this compound is dictated by the interplay of its constituent atoms and their positions relative to the aromatic ring and the carboxylic acid function. The C-2 and C-3 positions are simple methylene (B1212753) groups, while the C-4 position is a benzylic carbon and part of a carboxylic acid, making it a focal point for various transformations.

Oxidation Reactions (e.g., to Chromanones, Quinones)

The oxidation of the chroman scaffold, particularly at the benzylic C-4 position, is a key transformation. While the carboxylic acid at C-4 is in a high oxidation state, the rest of the pyran ring can be susceptible to oxidation.

Oxidation to 4-Chromanones: The conversion of a chroman to a 4-chromanone (B43037) involves the oxidation of the C-4 methylene group to a ketone. In the case of this compound, this position is already substituted. However, related transformations provide insight into the reactivity of the chroman ring system. For instance, synthetic routes to 4-chromanones have been developed involving the reaction of specific carboxylic acids with arynes, which proceeds through a mechanism that ultimately forms a ketone at the benzylic position. nih.gov This highlights the C-4 position's susceptibility to transformations that can establish a carbonyl group.

Oxidation of the C-2 or C-3 positions is generally less facile without specific activating groups. However, strong oxidizing agents under harsh conditions could potentially lead to ring-opening or degradation. The presence of the electron-donating 8-methoxy group and the pyran ether oxygen activates the aromatic ring, making it susceptible to oxidation to quinones under certain conditions, though this reaction does not directly involve the C-2, C-3, or C-4 positions of the pyran ring itself.

Reduction Reactions (e.g., to Dihydro Derivatives)

The term "dihydro derivatives" typically refers to the saturation of a double bond. Since the pyran ring in the chroman structure is already saturated, reduction reactions primarily target the carboxylic acid functional group.

The carboxyl group is one of the more difficult functional groups to reduce. However, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can effectively reduce the carboxylic acid at the C-4 position to a primary alcohol. libretexts.orgjackwestin.comkhanacademy.org The reaction with LiAlH₄ proceeds via the formation of a metal salt, which upon hydrolysis yields the corresponding alcohol, (8-methoxychroman-4-yl)methanol. libretexts.orgyoutube.com

Reduction of Carboxylic Acid at C-4:

Reagent: Lithium aluminum hydride (LiAlH₄) or Diborane (B₂H₆)

Product: (8-methoxychroman-4-yl)methanol

Mechanism: The reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the carboxylic acid. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce carboxylic acids, though it can reduce aldehydes and ketones. khanacademy.org This selectivity allows for the reduction of other carbonyl groups in a molecule while leaving a carboxylic acid intact. The aromatic ring and the ether linkage within the pyran ring are typically stable under these hydride reduction conditions.

Influence of the 8-Methoxy Substituent on Chemical Reactivity and Regioselectivity

The 8-methoxy group is a significant electronic director on the chroman scaffold. As an electron-donating group, it increases the electron density of the aromatic ring through its resonance effect (+M effect). This has several consequences for the reactivity of the molecule.

The primary effect of the 8-methoxy group is on the aromatic ring, activating it towards electrophilic aromatic substitution. However, its electronic influence extends to the adjacent pyran ring. By donating electron density to the benzene ring, the 8-methoxy group can help stabilize any positive charge that develops at the benzylic C-4 position during a reaction. This stabilization of a carbocation or a radical intermediate at C-4 can influence the rates and pathways of reactions occurring at this site.

For example, in reactions where the C-4 carboxyl group is converted to another functional group via an intermediate, the electronic donation from the methoxy group could affect the stability of that intermediate. While the regioselectivity of the pyran ring itself is largely defined by its existing structure (e.g., the benzylic nature of C-4), the rate of reaction at C-4 can be modulated by the 8-methoxy substituent compared to an unsubstituted chroman.

Functional Group Interconversions within the this compound Scaffold

The carboxylic acid moiety at the C-4 position is a versatile functional group that serves as a starting point for numerous chemical transformations. solubilityofthings.com These interconversions allow for the synthesis of a wide array of derivatives with different chemical and physical properties.

Key interconversions include:

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). jackwestin.com This is a reversible reaction, and conditions are typically optimized to favor ester formation.

Acid Chloride Formation: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can convert it into the more reactive 8-methoxychroman-4-carbonyl chloride. vanderbilt.eduscribd.com This acyl chloride is a valuable intermediate for synthesizing other derivatives.

Amide Formation: The carboxylic acid can be reacted with an amine to form an amide. This reaction is often facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and drive the reaction towards completion. jackwestin.com

Alcohol Formation: As discussed in section 3.2.2.2, the carboxylic acid can be reduced to a primary alcohol, (8-methoxychroman-4-yl)methanol, using strong reducing agents like LiAlH₄. khanacademy.orgimperial.ac.uk

Halogenation (from Alcohol): The resulting primary alcohol can be further converted into an alkyl halide. For instance, reaction with phosphorus tribromide (PBr₃) can yield 4-(bromomethyl)-8-methoxychroman. vanderbilt.edu

These transformations highlight the utility of the this compound scaffold in synthetic organic chemistry, providing access to a variety of functionalized chroman derivatives.

Structural Characterization and Spectroscopic Analysis of 8 Methoxychroman 4 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 8-methoxychroman-4-carboxylic acid. Through the analysis of one- and two-dimensional spectra, a complete assignment of proton and carbon signals is achievable, confirming the molecular framework and stereochemistry.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The acidic proton of the carboxylic acid is typically the most deshielded, appearing as a broad singlet far downfield in the 10-12 ppm region. libretexts.orglibretexts.orglibretexts.org This signal's broadness is a result of hydrogen bonding, and its position can be dependent on solvent and concentration. pressbooks.pubstackexchange.com

The aromatic region of the spectrum is defined by the protons on the benzene (B151609) ring. For an 8-methoxy substituted chroman, three aromatic protons would be expected, exhibiting complex splitting patterns (multiplets) due to spin-spin coupling. Their chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing effects of the chroman ring system.

The methoxy group itself gives rise to a sharp singlet, typically observed around 3.8-4.0 ppm. The protons on the chroman ring have characteristic shifts. The protons at the C2 position (H2), adjacent to the ring oxygen, are deshielded and appear as a multiplet. The protons at the C3 position (H3) are diastereotopic and will appear as a complex multiplet. The single proton at the C4 position (H4), attached to the chiral center, is coupled to the C3 protons and appears as a distinct multiplet, often a doublet of doublets.

Stereochemical assignments, particularly for the chiral center at C4, can be inferred from the coupling constants (J-values) between H4 and the two diastereotopic protons at C3. The magnitude of these coupling constants is dependent on the dihedral angles between these protons, which differ in the cis and trans isomers.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 10.0 - 12.0 | br s | - |

| Ar-H (3H) | 6.7 - 7.2 | m | - |

| OCH₃ | ~3.85 | s | - |

| H2 (2H) | 4.2 - 4.4 | m | - |

| H4 (1H) | 3.5 - 3.7 | dd | J = 4.0, 8.0 |

| H3 (2H) | 2.1 - 2.4 | m | - |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded due to the attached oxygens and typically resonates in the 165-185 ppm range. libretexts.orgpressbooks.puboregonstate.edu This is slightly upfield compared to the carbonyl carbons of aldehydes or ketones. libretexts.orglibretexts.org

The aromatic carbons appear between 110 and 160 ppm. The carbon bearing the methoxy group (C8) and the carbon attached to the ring oxygen (C8a) are significantly influenced by these substituents. The remaining four aromatic carbons can be assigned based on substituent effects. The methoxy carbon itself gives a signal around 55-60 ppm. wisc.edu

The aliphatic carbons of the chroman ring are found in the upfield region of the spectrum. The C2 carbon, being adjacent to the oxygen atom, is the most deshielded of the aliphatic carbons, typically appearing around 60-70 ppm. The C3 and C4 carbons resonate at lower chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| C8a, C4a (Quaternary Ar-C) | 145 - 155 |

| C5, C6, C7 (Ar-CH) | 115 - 130 |

| C8 (Ar-C-O) | 140 - 150 |

| C2 (O-CH₂) | 65 - 75 |

| OCH₃ | 55 - 60 |

| C4 (CH-COOH) | 40 - 50 |

| C3 (CH₂) | 25 - 35 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between the aromatic protons, between H4 and the C3 protons, and between the C3 and C2 protons, confirming the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the direct assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation. It shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this compound would include:

The methoxy protons (OCH₃) to the C8 aromatic carbon.

The H4 proton to the carbonyl carbon (C=O) and to the aromatic carbons C4a and C5.

The H2 protons to the C8a aromatic carbon. These long-range correlations are crucial for connecting the different fragments of the molecule and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry. For instance, NOESY can show spatial correlations between the H4 proton and one of the C3 protons, helping to define the relative stereochemistry at the C4 position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the spectrum is dominated by absorptions characteristic of the carboxylic acid group. spectroscopyonline.com

A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. pressbooks.puborgchemboulder.comlibretexts.org This broad band often overlaps with the sharper C-H stretching absorptions. orgchemboulder.comlibretexts.org The carbonyl (C=O) stretching vibration appears as a strong, sharp band typically between 1690 and 1760 cm⁻¹. orgchemboulder.compressbooks.pub For aromatic carboxylic acids, this peak is usually found between 1680 and 1710 cm⁻¹ due to conjugation. spectroscopyonline.com

Other significant peaks include the C-O stretching of the carboxylic acid and the ether linkage, which appear in the fingerprint region between 1210 and 1320 cm⁻¹. spectroscopyonline.comorgchemboulder.com Aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region, while aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Aliphatic/Aromatic | C-H Stretch | 2850 - 3100 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1690 - 1720 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid/Ether | C-O Stretch | 1210 - 1320 | Strong |

| Carboxylic Acid | O-H Bend | 900 - 960 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The spectrum of this compound is primarily determined by the substituted benzene ring. Aromatic compounds typically show two main absorption bands. ijims.com

Table 4: Expected UV-Vis Absorption Maxima for this compound in Methanol

| Transition | System | Expected λₘₐₓ (nm) |

| π → π | Benzene Ring (Band II) | ~250 - 280 |

| π → π | Cinnamoyl-like System (Band I) | ~300 - 330 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the accurate mass of the parent molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound (C₁₁H₁₂O₄), the expected exact mass can be calculated with high precision.

In addition to accurate mass, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion undergoes characteristic fragmentation. For synthetic cathinone (B1664624) derivatives, which share some structural features, common fragmentation pathways include the formation of carboxylic acids and hydroxylated metabolites. mdpi.comnih.gov

For this compound, key fragmentation pathways would likely include:

Loss of H₂O: A peak corresponding to [M - 18]⁺.

Loss of the carboxyl group: A significant fragment at [M - 45]⁺ resulting from the cleavage of the COOH radical.

Retro-Diels-Alder (RDA) fragmentation: A characteristic fragmentation of the chroman ring, leading to the cleavage of the heterocyclic ring and providing structural information.

Loss of the methoxy group: A fragment corresponding to [M - 31]⁺ from the loss of a ·OCH₃ radical.

Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

Table 5: Expected HRMS Fragments for this compound (C₁₁H₁₂O₄)

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - H₂O]⁺ | Loss of Water |

| [M - OCH₃]⁺ | Loss of Methoxy Radical |

| [M - COOH]⁺ | Loss of Carboxyl Radical |

| RDA Fragments | Resulting from Retro-Diels-Alder reaction |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformation.

In the absence of a dedicated crystal structure for this compound, a hypothetical model can be constructed based on known data for similar chroman and carboxylic acid-containing molecules. The dihydropyran ring in the chroman system typically adopts a half-chair or sofa conformation. The preferred conformation of the carboxylic acid group is generally syn, although the anti conformation can also be present, particularly in solution. lew.ro

For illustrative purposes, the crystallographic data for a related chromone (B188151) derivative, 4-oxo-4H-chromene-3-carboxylic acid, is presented below. This data highlights the type of detailed structural information that can be obtained from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆O₄ |

| Molecular Weight | 190.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.017(8) |

| b (Å) | 5.549(3) |

| c (Å) | 8.017(5) |

| β (°) | 92.49(4) |

| Volume (ų) | 800.8(8) |

| Z | 4 |

| Dihedral Angle (fused ring to carboxy plane) (°) | 3.06(2) |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the enantiomeric purity and absolute configuration of chiral compounds like the enantiomers of this compound.

Optical Rotation for Enantiomeric Purity

Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. For a mixture of enantiomers, the observed rotation can be used to determine the enantiomeric excess (ee), which is a measure of the purity of the sample. libretexts.orglibretexts.org The relationship is given by:

ee (%) = (observed [α] / [α] of pure enantiomer) x 100

While the specific rotation values for the enantiomers of this compound are not documented in the available literature, the general principle remains applicable. The separation of racemic carboxylic acids can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. libretexts.orglibretexts.org

Circular Dichroism (CD) for Absolute Configuration

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration (R or S) by comparing the experimental spectrum to that of a known standard or to theoretical calculations. msu.edu

The CD spectrum of a chiral molecule is highly sensitive to its conformation. For carboxylic acids, the observed CD can be influenced by the formation of dimers through hydrogen bonding, which can complicate spectral interpretation. lew.ro

In the context of chroman derivatives, studies on related compounds have shown that the sign of the Cotton effect in the CD spectrum can be correlated with the stereochemistry at the chiral center. For instance, in a study of 7-methoxycoumarin-3-carboxylic acid binding to bovine serum albumin, induced circular dichroism was observed, indicating that the ligand adopts a chiral conformation upon binding. lew.ro

Although specific CD spectra for the enantiomers of this compound are not available, the general methodology for their determination would involve:

Chiral Separation: The racemic mixture would first be separated into its individual enantiomers, typically using chiral high-performance liquid chromatography (HPLC).

CD Measurement: The CD spectrum of each pure enantiomer would then be recorded.

Comparison and Assignment: The experimental spectra would be compared with theoretical spectra calculated using quantum chemical methods or with the spectra of structurally similar compounds with known absolute configurations to assign the R and S configurations.

The following table outlines the general principles and applications of chiroptical techniques for the analysis of chiral carboxylic acids.

| Technique | Principle | Application | Key Considerations |

|---|---|---|---|

| Optical Rotation (OR) | Measures the rotation of plane-polarized light by a chiral substance. | Determination of enantiomeric purity (enantiomeric excess). | Requires knowledge of the specific rotation of the pure enantiomer. Can be affected by concentration, solvent, and temperature. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Determination of absolute configuration and study of conformational changes. | Sensitive to molecular conformation. For carboxylic acids, dimerization can influence the spectra. Comparison with standards or theoretical calculations is often necessary. |

Derivatives and Analogs of 8 Methoxychroman 4 Carboxylic Acid

Structural Modifications at the Chroman-4-carboxylic Acid Moiety

Alterations to the functional groups attached to the chroman skeleton, specifically the carboxylic acid at C-4 and the methoxy (B1213986) group at C-8, are a primary strategy for creating derivatives.

The carboxylic acid group is a versatile functional group that can be readily converted into other functionalities, such as esters, amides, and nitriles. libretexts.orglecturio.comyoutube.com These transformations alter the compound's polarity, hydrogen bonding capability, and chemical reactivity.

Esters: Esterification of a carboxylic acid involves replacing the acidic proton with an alkyl or aryl group. youtube.com While direct examples for 8-methoxychroman-4-carboxylic acid are not prevalent in the provided literature, the synthesis of esters from related structures is well-documented. For instance, the reaction of carboxylic acids with alcohols under acidic conditions is a standard method for producing esters. chadsprep.com

Amides: Amide derivatives are synthesized by reacting the carboxylic acid with an amine. This is a common modification in medicinal chemistry. Research on related chroman structures has produced extensive series of amide derivatives. For example, a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides were synthesized to explore their biological activities. nih.gov Similarly, N-alkyl amides of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid have been created and studied. researchgate.net Another study details the synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides. nih.govresearchgate.net These examples demonstrate the chemical feasibility and interest in converting the carboxylic acid function of a chroman ring into various amides. The general synthesis often involves activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with the desired amine. youtube.com

Nitriles: Nitriles, which contain a -C≡N group, are also considered derivatives of carboxylic acids. They can be prepared from primary amides by dehydration or can be hydrolyzed to form carboxylic acids, making them useful synthetic intermediates. libretexts.org The Strecker-type condensation, for instance, can yield an anilino-nitrile which is then selectively hydrolyzed to an anilino-amide and subsequently to the carboxylic acid, showcasing the synthetic relationship between these functional groups. researchgate.net

| Derivative Type | General Structure | Significance |

|---|---|---|

| Esters | R-COOR' | Modifies polarity and serves as a prodrug form. |

| Amides | R-CONR'R'' | Introduces hydrogen bonding capabilities and diverse substituents. nih.gov |

| Nitriles | R-CN | Serve as synthetic precursors to amides and carboxylic acids. libretexts.org |

The methoxy group (-OCH₃) at the C-8 position is another key site for structural modification. Common alterations include demethylation to a hydroxyl group (-OH) or conversion to other alkoxy groups. Replacing the methoxy group can significantly impact the molecule's electronic properties and potential for hydrogen bonding. For example, prostaglandin (B15479496) F2α analogs where the carboxylic acid was replaced by a hydroxyl or methoxy group showed unique biological properties, highlighting how such changes can influence molecular function. nih.gov While specific examples of modifying the 8-methoxy group on the title compound are not detailed in the search results, the synthesis of numerous chroman and chromone (B188151) analogs with hydroxyl groups, such as 6-hydroxy-7-methoxychroman derivatives, indicates that such modifications are a routine part of structure-activity relationship studies in this chemical class. nih.govnih.gov

Derivatives with Alterations to the Chroman Ring System

Modifying the heterocyclic chroman ring itself provides another avenue to new analogs, including substitutions at various carbon atoms, altering the oxidation state of the ring, or fusing additional rings to the system.

Adding substituents to the dihydropyran ring of the chroman system can introduce chiral centers and new functionalities.

C-2 and C-3 Positions: According to structure-activity relationship studies of related chromanone analogs, substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or various aromatic groups can yield potent compounds. nih.gov

C-3 and C-4 Positional Isomers: The position of the carboxylic acid itself can be varied. For instance, 8-methoxy-chroman-3-carboxylic acid is a known positional isomer of the title compound. chemimpex.com This indicates that the C-3 position is also a viable point for introducing or modifying substituents. Functionalization at the C-3 and C-4 positions of related coumarin-3-carboxylic acids has also been explored to create new derivatives. researchgate.net

Analogs with a different oxidation state in the heterocyclic ring, such as chromanones and chromenes, are widely studied.

Chromanone Analogs: Chroman-4-ones (or chromanones) feature a ketone group at the C-4 position. nih.gov An efficient synthesis of 4-chromanones can be achieved from the reaction of acrylic acids with benzyne (B1209423), which proceeds via an in-situ generated phenolate (B1203915) anion that undergoes an intramolecular Michael addition. nih.gov

Chromene Analogs: Chromenes possess a double bond in the heterocyclic ring. The most common related analogs are chromones (or 4-oxo-4H-chromenes), which have both a ketone at C-4 and a double bond between C-2 and C-3. Numerous chromone-2-carboxylic acid derivatives have been synthesized. Examples include:

6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides. nih.govresearchgate.net

8-Amino-4-oxo-4H-chromene-2-carboxylic acid.

6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid. sigmaaldrich.com

6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid. sigmaaldrich.com

2-Methyl-4-oxo-4H-chromene-6-carboxylic acid. bldpharm.com

These compounds, while having the carboxylic acid at the C-2 position instead of C-4, represent important structural analogs that share the 8-substituted chromone core.

| Analog Type | Key Structural Feature | Example Compound |

|---|---|---|

| Chromanone | C=O at C-4 | 3-Benzylidene-7-alkoxychroman-4-one. nih.gov |

| Chromone | C=O at C-4, C2=C3 double bond | 6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid. sigmaaldrich.com |

| Coumarin (B35378) | C=O at C-2, C3=C4 double bond | 8-methoxycoumarin-3-carboxamides. nih.gov |

Fusing an additional heterocyclic ring to the chroman framework creates more complex polycyclic systems. wikipedia.orgmsu.eduslideshare.net An example is the synthesis of furo[3,2-c]chromen-4-ones, which involves a four-component reaction to build a furan (B31954) ring onto the chromene system. researchgate.net Another class of fused derivatives are benzopyrano[2,3-d]pyrimidines, where a pyrimidine (B1678525) ring is fused to the chroman scaffold. researchgate.net These fused systems significantly expand the structural diversity and potential applications of chroman-based compounds. researchgate.net

Importance of Specific Stereoisomers and Enantiomerically Pure Derivatives

The biological significance of chirality is a well-established principle in pharmacology and medicinal chemistry. For chiral molecules, individual stereoisomers, particularly enantiomers, can exhibit marked differences in their biological activity, including potency, pharmacological effects, metabolism, and toxicity. The chroman-4-carboxylic acid scaffold contains a stereocenter at the C4 position, and derivatives can have additional stereocenters, leading to multiple stereoisomers. The spatial arrangement of substituents in these isomers can profoundly influence their interaction with chiral biological targets such as enzymes and receptors.

In the context of drug development, it is common for one enantiomer of a chiral drug to be responsible for the desired therapeutic activity, while the other may be less active, inactive, or even contribute to undesirable side effects. For instance, in a study of synthetic cannabinoid receptor agonists with an indazole-3-carboxamide structure, the (S)-enantiomers consistently showed higher potency at both CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. nih.gov This highlights the critical role of stereochemistry in the potency of bioactive molecules. nih.gov

Research on methoxy-chroman derivatives has further underscored the importance of stereoisomerism. A study on new methoxy-chroman derivatives, specifically (+/-)-S 20244 and its enantiomers, revealed that they bind with high affinity to central 5-hydroxytryptamine1A (5-HT1A) receptors. nih.gov Notably, the enantiomers displayed different binding affinities, with (+)-S 20499 having a Ki value of 0.19 nM, while (-)-S 20500 had a Ki of 0.95 nM. nih.gov Such differences in binding affinity between enantiomers can translate into significant variations in their pharmacological profiles.

The synthesis of enantiomerically pure chroman derivatives is an active area of research, with various methods being developed to achieve high enantioselectivity. nih.govorganic-chemistry.org These synthetic strategies are crucial for enabling the detailed investigation of the biological properties of individual stereoisomers and for the development of potentially safer and more effective therapeutic agents. The development of enantioselective intramolecular catalytic Stetter reactions, for example, has provided an efficient pathway to enantiomerically enriched chroman-4-ones. organic-chemistry.org The ability to produce enantiomerically pure compounds allows for a more precise understanding of structure-activity relationships and the optimization of therapeutic candidates.

Naturally Occurring Chroman Derivatives and their Structural Diversity

The chroman ring system is a privileged structure found in a wide array of naturally occurring compounds, particularly in plants and fungi. nih.gov These natural products exhibit remarkable structural diversity, arising from various substitution patterns on the chroman core and the fusion of additional rings. This diversity contributes to a broad spectrum of biological activities. mdpi.com

Naturally occurring chroman derivatives encompass several classes, including chromones, chromanones, and coumarins. mdpi.comresearchgate.net A comprehensive review documented over 230 structurally diverse toco-chromanols and -chromenols from photosynthetic organisms and marine life, highlighting the extensive modifications found in nature. nih.gov

Examples of this structural diversity can be seen in compounds isolated from various natural sources:

From Fungi: The fungus Aspergillus sp. has been found to produce chromone derivatives such as 5-hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid. nih.gov

From Plants:

Artemisia capillaris is a source of 2-phenoxychromones, a unique subclass of chromones. mdpi.com

The bark of Zanthoxylum americanum contains the chroman derivative xanthyletin.

Derris robusta has yielded isoflavones and 3-aryl-4-hydroxycoumarins, which are derivatives of the chroman structure.

Complex Structures: An example of a highly complex, naturally occurring chromen derivative is 6-{[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-4-oxo-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid. naturalproducts.net This compound showcases extensive hydroxylation, methoxylation, and glycosylation, illustrating the intricate molecular architectures that can be built upon the chroman scaffold in nature.

The following table provides examples of naturally occurring chroman derivatives, illustrating their structural diversity.

| Compound Name | Natural Source | Structural Class |

| 5-hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid | Aspergillus sp. (Fungus) | Chromone |

| Xanthyletin | Zanthoxylum americanum | Chroman derivative |

| Derrustone | Derris robusta | Isoflavone (Chroman) |

| Robustone | Derris robusta | Isoflavone (Chroman) |

| Derrusnin | Derris robusta | 3-Aryl-4-hydroxycoumarin |

| 6-{[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-4-oxo-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid | Not specified | Chromen derivative |

| Capillarisin | Artemisia capillaris | 2-Phenoxychromone |

This structural variety is a testament to the biosynthetic versatility of organisms that produce these compounds. The diverse functionalities and stereochemistries present in these natural chroman derivatives provide a rich source of inspiration for the design and synthesis of new therapeutic agents.

Biological Activity and Medicinal Chemistry Applications of 8 Methoxychroman 4 Carboxylic Acid Derivatives Preclinical Focus

Molecular Mechanisms of Action and Target Identification

The therapeutic potential of 8-methoxychroman-4-carboxylic acid derivatives stems from their ability to interact with various biological targets, including enzymes and receptors, and to modulate key cellular signaling pathways.

Enzyme Inhibition Studies

Derivatives of the chroman scaffold have shown inhibitory activity against several enzymes implicated in disease pathogenesis.

ROCK2: A series of amide-chroman derivatives have been synthesized and evaluated as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), an enzyme involved in various cellular functions. nih.gov Notably, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide demonstrated potent ROCK2 inhibitory activity with an IC₅₀ value of 3 nM and a 22.7-fold selectivity over the ROCK1 isoform. nih.govresearchgate.net Molecular docking studies suggest that hydrophobic interactions are crucial for the high potency and isoform selectivity of this compound. researchgate.net Inhibition of ROCK2 is being explored as a therapeutic strategy for various diseases. researchgate.netresearchgate.net

Topoisomerase IIα: While direct studies on this compound derivatives are limited, related acridine (B1665455) derivatives have been investigated as Topoisomerase IIα inhibitors. nih.gov These enzymes are crucial for managing DNA topology during cellular processes, and their inhibition can lead to cancer cell death. nih.govnih.gov For instance, some acridine derivatives have been shown to inhibit the DNA relaxation activity of Topoisomerase IIα at a concentration of 100 µM. nih.gov This highlights the potential for chroman-based structures to be adapted for this target.

Fatty Acid Synthase (FAS): A series of 1-oxo-3-substitute-isothiochroman-4-carboxylic acid compounds, structurally related to the chroman core, were designed and synthesized as inhibitors of fatty acid synthase (FAS). nih.govresearchgate.net Certain compounds in this series demonstrated more effective FAS inhibition and a higher therapeutic index compared to the known inhibitor C75. nih.govresearchgate.net High levels of FAS are expressed in many human cancers, making it a viable target for anticancer drug development. researchgate.net

5-Lipoxygenase (5-LOX): The 5-lipoxygenase pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators. mdpi.commdpi.com Inhibition of 5-LOX is a key strategy for developing anti-inflammatory drugs. researchgate.net While direct inhibition by this compound itself is not extensively documented, various heterocyclic compounds, including coumarin (B35378) derivatives, have shown 5-lipoxygenase inhibitory activity. researchgate.net For example, the sesquiterpene lactone helenalin (B1673037) has been shown to inhibit 5-lipoxygenase with an IC₅₀ of 9 µM in human granulocytes. nih.gov This suggests that the chroman scaffold could be a valuable template for designing novel 5-LOX inhibitors.

Receptor Agonism and Antagonism

The chroman nucleus is also a key feature in compounds designed to interact with specific receptors, demonstrating both agonist and antagonist activities.

5-HT1A Receptors: The 5-HT1A receptor is a subtype of serotonin (B10506) receptor implicated in mood, cognition, and memory. psychopharmacologyinstitute.com N-alkyl derivatives of aporphines containing a dimethoxy substitution pattern, which can be considered structurally related to the methoxychroman core, have been found to exhibit 5-HT1A receptor antagonist properties. nih.gov Specifically, one such N-methyl derivative demonstrated receptor-binding characteristics suggestive of 5-HT1A antagonism. nih.gov Agonists of the 5-HT1A receptor, such as 8-OH-DPAT, are also known to modulate various neurological functions. nih.gov

GPR35: 8-Amido-chromen-4-one-2-carboxylic acid derivatives have been identified as novel and potent agonists for the orphan G protein-coupled receptor GPR35. nih.gov Optimization of this series led to the discovery of agonists with nanomolar potency for human GPR35, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (EC₅₀ of 12.1 nM) and 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (EC₅₀ of 11.1 nM). nih.gov Furthermore, a tritium-labeled version of a potent GPR35 agonist, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, has been developed as a powerful tool for studying this receptor. nih.gov

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor involved in excitatory neurotransmission. nih.gov While direct modulation by this compound is not specified, antagonists of the NMDA receptor are being investigated for their neuroprotective potential in various neurological disorders. nih.gov The development of selective NMDA receptor antagonists remains a significant area of research. nih.govmedchemexpress.com

Modulation of Cellular Pathways

The biological effects of this compound derivatives are often mediated through their influence on critical cellular signaling pathways.

NF-κB Pathway: A series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides were synthesized and shown to inhibit the activation of nuclear factor-kappaB (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The most active compound, bearing a 4-Cl substituent on the phenyl ring, was a potent inhibitor with an IC₅₀ value in the low micromolar range. nih.gov

Apoptosis: Several derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, a novel 4'-hydroxybiphenyl-4-carboxylic acid derivative induced the intrinsic apoptotic pathway in HCT-116 colorectal cancer cells. rjsocmed.com Similarly, certain esterification and amination substituted 4'-demethylepipodophyllotoxin (B1664165) derivatives, which can be conceptually linked to complex natural products, were found to induce apoptosis in BGC-823 cells by activating ATM/ATR signaling pathways. nih.gov

Oxidative Stress: Oxidative stress, an imbalance between reactive oxygen species and antioxidant defenses, is implicated in numerous diseases. nih.govsemanticscholar.org 8-Methoxy-chroman-3-carboxylic acid has been noted for its potential antioxidant properties and is a subject of study for reducing oxidative stress. chemimpex.com The activation of the Nrf2 signaling pathway is a key mechanism for cellular defense against oxidative stress, and various natural and synthetic compounds are being explored as Nrf2 activators. nih.govsemanticscholar.org

Preclinical Biological Screening and Efficacy Studies (in vitro and in vivo Animal Models)

The therapeutic potential of this compound derivatives has been further explored through preclinical screening in both cell-based (in vitro) and animal (in vivo) models.

Anticancer Potential and Cytotoxic Effects against Cancer Cell Lines

A significant area of investigation for these derivatives has been their potential as anticancer agents.

Numerous studies have reported the cytotoxic effects of chroman and related derivatives against a variety of human cancer cell lines. nih.govscielo.brresearchgate.netbiointerfaceresearch.comscienceopen.com For example, novel 8-methoxycoumarin-3-carboxamides, which are structurally related to the title compound, have shown significant antiproliferative activity against liver cancer cells (HepG2). nih.gov The hydrolysis of 8-methoxycoumarin-3-carboxamide to the corresponding 3-carboxylic acid resulted in a significant improvement in antiproliferative activity, with an IC₅₀ of 5 µM. nih.gov In another study, new acetoxycoumarin derivatives were evaluated for their cytotoxic activity, with 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) showing the highest cytotoxicity in A549 lung cancer and CRL 1548 liver cancer cell lines. nih.gov

Interactive Table of Cytotoxic Activity of this compound and Related Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8-methoxycoumarin-3-carboxylic acid | HepG2 | 5 | nih.gov |

| 8-methoxycoumarin-3-carboxamide | HepG2 | 17 | nih.gov |

| 5-bromo-8-methoxycoumarin-3-carboxylic acid | HepG2 | 41 | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 | 48.1 | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 | 45.1 | nih.gov |

| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 | 89.3 | nih.gov |

| 4-N-tris(hydroxymethyl)metylaminomethane-4-deoxy-4'-demethylepipodophyllotoxin | BGC-823 | 5.35 | nih.gov |

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant potential of this compound derivatives has also been a focus of preclinical research.

As previously mentioned, derivatives of this scaffold have demonstrated inhibition of the NF-κB pathway, a key regulator of inflammation. nih.gov The ability of these compounds to inhibit 5-lipoxygenase also points to their anti-inflammatory potential. nih.gov Furthermore, 8-methoxy-chroman-3-carboxylic acid itself has been recognized for its potential antioxidant properties. chemimpex.com The antioxidant activity of these compounds is often linked to their ability to modulate cellular pathways involved in oxidative stress, such as the Nrf2 pathway. nih.govsemanticscholar.org

Neuroprotective Activities

While direct studies on the neuroprotective effects of this compound are not extensively documented in publicly available research, the broader class of chroman derivatives has shown promise in preclinical models of neurodegenerative diseases. The core chroman structure is a key component of Vitamin E (α-tocopherol), a well-known antioxidant that protects cells from oxidative stress, a key pathological feature in many neurodegenerative disorders.

Research into related chroman and chromone (B188151) derivatives has highlighted their potential to modulate pathways involved in neuroinflammation and neuronal cell death. For instance, certain chromone derivatives have been investigated for their ability to inhibit enzymes linked to neuroinflammation. While these findings are not directly on this compound, they provide a rationale for its potential neuroprotective investigation. The presence of the methoxy (B1213986) group at the 8-position and the carboxylic acid at the 4-position could influence the molecule's ability to cross the blood-brain barrier and interact with targets within the central nervous system. Further research is necessary to specifically elucidate the neuroprotective profile of this particular compound and its derivatives.

Antimicrobial and Antiviral Activities

The investigation of chroman and coumarin (a related benzopyrone) derivatives has revealed a spectrum of antimicrobial and antiviral activities. For instance, various synthetic coumarin derivatives have been reported to possess antibacterial and antifungal properties. mdpi.com Specifically, studies on 8-ethoxycoumarin derivatives, which share a similar substitution pattern at the 8-position with this compound, have demonstrated antimicrobial activity against various pathogens. mdpi.com

The antimicrobial potential often stems from the ability of these compounds to interfere with essential microbial processes. For example, some chromone and coumarin derivatives have been shown to inhibit bacterial enzymes or disrupt cell membrane integrity. mdpi.commdpi.comresearchgate.net The structural features of this compound, including the chroman backbone and the carboxylic acid moiety, could contribute to such activities. The carboxylic acid group, in particular, can influence the molecule's solubility and ability to interact with biological targets.

Furthermore, some studies have explored the synergistic effects of combining chroman-related derivatives with existing antibiotics, which can enhance their efficacy against resistant strains. mdpi.com While direct antiviral data for this compound is scarce, the broader class of chroman derivatives continues to be a subject of interest in the search for new antimicrobial and antiviral agents.

Antidiabetic and Metabolic Regulation Studies

Chroman derivatives have attracted significant attention in the context of metabolic diseases, including type 2 diabetes. The core structure is found in several compounds with demonstrated effects on glucose and lipid metabolism. Preclinical studies have shown that certain chroman derivatives can act as inhibitors of acetyl-CoA carboxylases (ACCs), which are crucial enzymes in fatty acid synthesis and oxidation. nih.gov Inhibition of ACCs is a therapeutic strategy for metabolic disorders as it can lead to decreased fat storage and improved insulin (B600854) sensitivity. nih.gov

For example, a study on novel chroman derivatives identified compounds that potently inhibited both ACC1 and ACC2. nih.gov While this study did not specifically report on this compound, it highlights the potential of the chroman scaffold in developing agents for metabolic regulation.

Furthermore, research into other heterocyclic compounds with carboxylic acid functionalities has demonstrated antidiabetic effects. For instance, a novel 8-purine derivative with a carboxylic acid side chain was shown to be a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a well-established target for type 2 diabetes treatment. nih.gov This compound demonstrated significant reductions in fasting hyperglycemia and HbA1c levels in an animal model of the disease. nih.gov These findings suggest that the carboxylic acid moiety can play a crucial role in the antidiabetic activity of such compounds.

Table 1: Preclinical Biological Activities of Related Chroman and Carboxylic Acid Derivatives

| Compound Class | Specific Derivative(s) | Biological Activity | Key Findings |

|---|---|---|---|

| Chroman Derivatives | Compound 4s (a novel chroman derivative) | ACC1/ACC2 Inhibition | IC50 values of 98.06 nM (ACC1) and 29.43 nM (ACC2) nih.gov |

| 8-Purine Derivatives | Compound 1 (an 8-purine derivative) | DPP-4 Inhibition | IC50 value of 4.92 µM; reduced fasting hyperglycemia and HbA1c in vivo nih.gov |

| 8-Ethoxycoumarin Derivatives | Various synthesized derivatives | Antimicrobial Activity | Active against various bacterial and fungal strains mdpi.com |

| Cinnamic Acid Derivatives | Compounds 16d, 17c, 16a, 16c, 16f | Antibacterial Activity | MIC values of 2–4 µg/mL against Enterococcus spp. mdpi.com |

Structure-Activity Relationship (SAR) Studies of Chroman-4-carboxylic Acid Derivatives

The biological activity of chroman-4-carboxylic acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to decipher how modifications to the molecular scaffold and its substituents influence potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variation on Biological Potency and Selectivity

SAR studies on various classes of compounds containing the chroman or a similar heterocyclic core with a carboxylic acid have provided valuable insights. For instance, in the context of quinoline (B57606) carboxylic acids, which share the feature of a heterocyclic ring fused to a benzene (B151609) ring and a carboxylic acid group, specific substitutions have been found to be critical for biological activity. nih.gov These studies identified three key regions for modification: the C(2) position, where bulky hydrophobic groups are often favored; the C(4) position, which strictly requires the carboxylic acid for activity; and the benzo portion of the ring system, where appropriate substitutions can enhance potency. nih.gov

In the case of chromone derivatives, which are structurally related to chromans, the nature and position of substituents have been shown to be crucial for their interaction with biological targets like the breast cancer resistance protein (BCRP) ABCG2. nih.gov For example, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were found to be important for inhibitory activity. nih.gov Methylation of a central amide nitrogen in these derivatives significantly altered their affinity and inhibitory profile. nih.gov

These examples, while not directly on this compound, underscore the principle that even minor changes to the substituent pattern on the chroman ring or modifications to the carboxylic acid group can lead to significant changes in biological effect. The methoxy group at the 8-position in this compound is an electron-donating group, which can influence the electronic properties of the aromatic ring and its interactions with target proteins. libretexts.org

Conformational Analysis and Bioactive Conformations

For many biologically active molecules, only one specific conformation, the "bioactive conformation," is responsible for its therapeutic effect. Computational methods, such as molecular docking and conformational analysis, are often employed to predict the likely bioactive conformations of a molecule when interacting with a specific protein target. These studies can help rationalize observed SAR data and guide the design of new, more potent analogs. For example, docking studies performed on chroman derivatives that inhibit acetyl-CoA carboxylases helped to explain their structure-activity relationships. nih.gov

Rational Design and Synthesis of Lead Compounds for Drug Discovery

The development of new therapeutic agents often begins with the rational design and synthesis of lead compounds. This process leverages an understanding of the target biology, SAR, and the chemical properties of the molecular scaffold.

The synthesis of chroman-4-carboxylic acids and their derivatives can be achieved through various synthetic routes. researchgate.net The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry. For example, the synthesis of a specific enantiomer of a chroman derivative often requires stereoselective synthetic methods. researchgate.net

A structure-guided approach is a powerful strategy in rational drug design. This involves using the three-dimensional structure of the target protein to design molecules that will bind with high affinity and selectivity. For instance, in the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a structure-guided approach led to the design of quinoline-based analogs that formed new hydrogen bond interactions with the target enzyme, resulting in potent inhibitors with good oral bioavailability. nih.gov

The general process of lead compound development involves several iterative cycles of design, synthesis, and biological evaluation. nih.govnih.gov Starting from a hit compound, medicinal chemists systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate. The chroman-4-carboxylic acid scaffold represents a promising starting point for such endeavors across various therapeutic areas, given the diverse biological activities exhibited by its derivatives.

Scaffold Optimization and Derivatization Strategies

The core structure of this compound offers multiple points for chemical modification, allowing for the systematic optimization of its physicochemical and pharmacological properties. The primary focus of derivatization has been the carboxylic acid moiety at the 4-position, which readily lends itself to the formation of amides and esters.

One common strategy involves the synthesis of N-substituted carboxamides . This approach not only modifies the polarity and hydrogen bonding capacity of the molecule but also allows for the introduction of a wide array of functional groups, potentially leading to new interactions with biological targets. For instance, the reaction of the parent carboxylic acid with various primary and secondary amines can yield a library of amide derivatives. While specific data on 8-methoxychroman-4-carboxamides is limited in publicly available research, studies on related chromone-3-carboxamides have demonstrated that this derivatization can lead to compounds with anti-inflammatory and cytotoxic properties. semanticscholar.org The general synthetic route involves the activation of the carboxylic acid, often by conversion to an acid chloride, followed by reaction with the desired amine. semanticscholar.org

Another key area of scaffold optimization lies in the modification of the chroman ring itself. However, based on available literature, extensive exploration of substitutions on the aromatic or dihydropyran rings of the this compound scaffold has not been widely reported. Research on other chroman derivatives, such as 7-hydroxychroman-2-carboxylic acid N-alkyl amides, has shown that altering substituents on the aromatic ring can significantly impact biological activity, in that case, antioxidant properties. researchgate.net This suggests that similar modifications to the 8-methoxychroman (B3249143) scaffold could be a fruitful area for future investigation.

The following table summarizes the common derivatization strategies for chroman-based carboxylic acids:

| Derivatization Site | Modification | Potential Impact |

| Carboxylic Acid (C4) | Amide formation | Modulation of polarity, solubility, and target interaction |

| Carboxylic Acid (C4) | Ester formation | Alteration of lipophilicity and metabolic stability |

| Aromatic Ring | Substitution | Influence on electronic properties and target binding |

| Dihydropyran Ring | Substitution | Modification of conformational properties |

Prodrug Approaches Utilizing the Carboxylic Acid Functionality

The carboxylic acid group of this compound is an ideal handle for the design of prodrugs. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This strategy is often employed to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

While specific examples of prodrugs derived from this compound are not prevalent in the current literature, the principles of prodrug design are well-established. The choice of the ester promoiety is critical and can be tailored to control the rate and site of prodrug conversion. For example, simple alkyl esters may be rapidly hydrolyzed by plasma esterases, while more sterically hindered esters might exhibit greater stability, allowing for more targeted release.

Another potential prodrug strategy involves the formation of amide prodrugs . Amides are generally more stable to hydrolysis than esters, which can be advantageous for achieving sustained release of the active drug. nih.gov The conversion of amide prodrugs back to the active carboxylic acid is typically mediated by amidases.

The table below outlines potential prodrug strategies for this compound:

| Prodrug Linkage | Promoieties | Rationale |

| Ester | Alkyl, Aryl, Acyl-oxy-alkyl | Increase lipophilicity, enhance membrane permeability |

| Amide | Amino acids, Peptides | Improve stability, potential for targeted delivery via transporters |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, QTAIM) for Electronic Properties, Reactivity, and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of a molecule. researchgate.netnih.govnih.govrsc.orgnih.gov For 8-methoxychroman-4-carboxylic acid, DFT calculations would be instrumental in determining its optimal three-dimensional geometry, electronic structure, and reactivity.

Electronic Properties and Reactivity:

DFT calculations can elucidate the distribution of electron density, which is crucial for predicting a molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate various electronic properties that provide a deeper understanding of the molecule's behavior:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released upon gaining an electron.

Electronegativity: The ability of an atom to attract shared electrons.

Chemical Hardness and Softness: Resistance to change in electron distribution.

Electrophilicity Index: A measure of the molecule's ability to accept electrons. researchgate.net

These parameters are invaluable for predicting how this compound might interact with biological targets. For instance, regions with high electron density, often identified through Molecular Electrostatic Potential (MEP) maps, are likely sites for electrophilic attack. researchgate.net

Conformational Analysis:

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. DFT calculations can be employed to perform a detailed conformational analysis of this compound, identifying the most stable conformers and the energy barriers between them. The carboxylic acid group and the methoxy (B1213986) group can adopt various orientations, and understanding the preferred conformation is essential for predicting its binding mode to a receptor.

Quantum Theory of Atoms in Molecules (QTAIM):

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density, revealing the nature of chemical bonds and non-covalent interactions within the molecule. researchgate.netnih.govnih.gov For this compound, QTAIM analysis could characterize intramolecular hydrogen bonds, which can significantly influence the molecule's conformation and properties. The analysis of bond critical points (BCPs) would offer quantitative insights into the strength and nature of these interactions. researchgate.netnih.gov

| Calculated Property (Hypothetical) | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

| Electrophilicity Index | 1.8 | Predicts the propensity to act as an electrophile. |

Table 1: Hypothetical DFT-calculated electronic properties of this compound. These values are illustrative and based on typical ranges for similar organic molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions and Binding Affinity

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. psgcas.ac.inresearchgate.netnih.govresearchgate.net

Molecular Docking:

Molecular docking simulations would aim to predict the preferred binding orientation of this compound within the active site of a specific biological target. This process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their predicted binding affinity. The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, studies on similar chromone (B188151) derivatives have identified crucial hydrogen bonding and π–π stacking interactions with amino acid residues in the active site of target enzymes. psgcas.ac.in

Molecular Dynamics (MD) Simulations:

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor. MD simulations can be used to:

Assess the stability of the docked conformation.

Calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

Identify conformational changes in the receptor upon ligand binding.

Analyze the role of solvent molecules in the binding process.

For this compound, MD simulations could provide critical insights into the stability of its interactions with a target protein and help to refine the understanding of its mechanism of action at a molecular level.

| Target Protein (Example) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Hydrophobic |

| Aldose Reductase | -7.9 | Trp111, His110, Tyr48 | Hydrogen bond, π-π stacking |

| Monoamine Oxidase B (MAO-B) | -9.1 | Tyr435, Gln206, Cys172 | Hydrogen bond, Hydrophobic |

Table 2: Hypothetical molecular docking results for this compound with various potential biological targets. These results are for illustrative purposes.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. One of the most powerful chemoinformatic tools is Quantitative Structure-Activity Relationship (QSAR) analysis. mdpi.comnih.govfrontiersin.orgresearchgate.netmdpi.com QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of chroman-4-carboxylic acid derivatives, including this compound, a dataset of compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), pKa (acidity), polarizability.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. frontiersin.org A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.comnih.govfrontiersin.orgresearchgate.net

In Silico Prediction of Biological Activity and Selectivity Profiles

In silico methods can be used to predict the potential biological activities and selectivity profiles of a compound before it is synthesized and tested in the lab. nih.govnih.gov These predictions are typically based on the similarity of the query molecule to compounds with known biological activities.

Various online tools and software platforms can be used for this purpose. These platforms often utilize large databases of known bioactive molecules and employ algorithms to predict a compound's activity spectrum based on its structural features. For this compound, such predictions could suggest potential therapeutic applications, such as anti-inflammatory, antioxidant, or anticancer activities, based on the known biological profiles of other chroman and carboxylic acid-containing compounds. nih.govacs.org

Future Directions and Emerging Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes for 8-Methoxychroman-4-carboxylic Acid and its Analogs

The advancement of chroman-based compounds in therapeutic development is intrinsically linked to the efficiency and sustainability of their chemical synthesis. Future research will prioritize the development of greener and more cost-effective synthetic methodologies.

Current synthetic strategies for chroman-4-ones, a related structural class, sometimes result in low to moderate yields, particularly when certain electron-donating groups are present on the starting materials, which can lead to purification challenges. acs.orgnih.gov To overcome these limitations, researchers are exploring methods like microwave-assisted synthesis, which can accelerate reaction times and improve yields. acs.orgnih.gov

A significant push towards "green chemistry" is evident in the synthesis of related heterocyclic compounds. nih.gov For instance, the use of recyclable and sustainable catalysts, such as pyridine-2-carboxylic acid, in one-pot multicomponent reactions under aqueous conditions, represents a significant step forward. nih.gov These approaches not only enhance efficiency, with reported high yields in short reaction times, but also align with principles of environmental sustainability. nih.gov Another green approach involves biocatalysis, such as using immobilized enzymes for the synthesis of esters from carboxylic acids, which can be adapted for continuous flow processes, offering high activity, stability, and recyclability. rsc.org The application of these green principles to the synthesis of this compound and its analogs is a key future direction, aiming to make their production more viable for large-scale applications. nih.gov

Table 1: Comparison of Synthetic Methodologies for Chroman and Related Derivatives

| Methodology | Key Features | Advantages | Challenges/Future Work |

|---|---|---|---|

| Conventional Synthesis | Base-promoted aldol (B89426) condensation followed by intramolecular oxa-Michael addition. | Established routes. | Low to high yields (17-88%) depending on substituents; potential for byproducts and purification issues. acs.orgnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reaction mixtures. | Faster reaction times; improved yields in some cases. acs.orgnih.gov | Optimization for specific analogs of this compound. |

| Green Catalysis | Use of sustainable catalysts (e.g., pyridine-2-carboxylic acid) in eco-friendly solvents (e.g., water-ethanol mixtures). | High yields (up to 98%); short reaction times; catalyst recyclability; adherence to green chemistry principles. nih.gov | Broader application to the synthesis of diverse chroman-4-carboxylic acids. |

| Biocatalysis | Employment of enzymes (e.g., lipase) for transformations. | High selectivity; mild reaction conditions; biodegradable catalysts; suitable for continuous flow synthesis. rsc.org | Development of robust biocatalysts for the specific synthesis of this compound. |

Discovery of Novel Biological Targets and Therapeutic Applications for Chroman-Based Compounds

The chroman and related chromone (B188151) scaffolds are recognized as versatile templates for designing therapeutic molecules with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.gov Future research will undoubtedly uncover new biological targets and expand the therapeutic potential of derivatives of this compound.

Emerging research has identified novel applications for chroman-based structures. For example, certain chromanone derivatives have shown promise as quorum sensing inhibitors, a mechanism that disrupts bacterial communication and pathogenesis. researchgate.net This presents a potential strategy for combating bacterial infections. researchgate.net Furthermore, substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases, highlighting a potential role in this therapeutic area. acs.orgnih.gov

The multi-target potential of these compounds is also a significant area of future exploration. Flavonoid-based compounds, which share structural similarities with chromans, have been designed to simultaneously inhibit acetylcholinesterase and advanced glycation end products, while also possessing antioxidant properties, making them promising candidates for complex diseases like Alzheimer's. nih.gov This multi-faceted approach could be applied to novel derivatives of this compound to tackle multifactorial diseases. The broad inhibitory activity of the chromone scaffold against various enzymes suggests that many more specific biological targets are yet to be discovered. nih.gov

Advanced Derivatization Strategies for Tailored Biological Profiles and Enhanced Selectivity

Systematic chemical modification, or derivatization, is a cornerstone of medicinal chemistry for optimizing the biological activity and selectivity of lead compounds. For this compound, advanced derivatization strategies will be crucial for developing candidates with tailored therapeutic profiles.

The carboxylic acid group is a key handle for chemical modification. nih.gov Derivatization techniques often focus on converting this group into amides, esters, or other functional groups to alter properties like solubility, cell permeability, and target binding affinity. nih.govthermofisher.com For instance, the synthesis of N-alkyl amide derivatives of a related chromene-2-carboxylic acid has been explored to evaluate their antioxidant activities, demonstrating how modifications can influence biological function. nih.gov

Future strategies will likely involve the creation of extensive libraries of derivatives with diverse substitutions on the chroman ring system and modifications of the carboxylic acid moiety. Structure-activity relationship (SAR) studies on substituted chroman-4-ones have already shown that the nature and position of substituents are critical for potency and selectivity, for example, as SIRT2 inhibitors. acs.orgnih.gov The development of simple and practical derivatization procedures is also important for analytical purposes, enabling enhanced detection and quantification in biological samples, which is essential for preclinical and clinical studies. nih.gov

Integration of High-Throughput Screening with Computational and Synthetic Methodologies